

# Application Notes and Protocols for Tris(trimethylsilyl)silane in Polymer Chemistry

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl)silane*

Cat. No.: B043935

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## Introduction

**Tris(trimethylsilyl)silane**, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula  $((\text{CH}_3)_3\text{Si})_3\text{SiH}$ . Its significance in polymer chemistry stems from the relatively weak silicon-hydrogen (Si-H) bond, which has a bond dissociation energy of approximately 79-84 kcal/mol. This characteristic makes it an excellent source of silyl radicals under thermal or photochemical initiation, leading to its widespread use as a radical mediator in various polymerization and polymer modification processes. TTMSS is considered a less toxic alternative to organotin compounds, such as tributyltin hydride, which were traditionally used for similar radical-based transformations.

This document provides detailed application notes and experimental protocols for the use of **Tris(trimethylsilyl)silane** in three key areas of polymer chemistry: as a radical co-initiator in photopolymerization, as a chain transfer agent for molecular weight control, and in post-polymerization modification of polymers via hydrosilylation.

## Application as a Radical Co-initiator in Photopolymerization

**Tris(trimethylsilyl)silane** can act as a highly efficient co-initiator in visible-light induced free radical polymerization, particularly in systems containing a photosensitizer like

camphorquinone (CQ). This is especially relevant in the formulation of dental adhesives and other photocurable resins.<sup>[1]</sup> The mechanism involves the abstraction of the hydrogen atom from TTMSS by the excited-state photosensitizer, generating a silyl radical that initiates polymerization.

## Quantitative Data: Photopolymerization of HEMA/BisGMA with CQ/TTMSS Initiator System

The following table summarizes the effect of TTMSS concentration and irradiation time on the degree of conversion (DC) of a HEMA/BisGMA (45/55 w/w) dental adhesive model, using 0.5 wt% camphorquinone (CQ) as the photosensitizer.<sup>[1]</sup>

Co-initiator System	TTMSS Conc. (wt%)	Irradiation Time (s)	Degree of Conversion (DC) (%)	Maximum Polymerization Rate (Rp,max) (% s <sup>-1</sup> )
CQ/EDMAB (Control)	0.5 (EDMAB)	40	56.2 ± 0.5	3.5 ± 0.2
CQ/TTMSS	0.5	40	21.6 ± 0.2	0.8 ± 0.1
CQ/TTMSS	1.0	40	35.8 ± 0.4	1.5 ± 0.1
CQ/TTMSS	2.0	40	48.9 ± 0.7	2.5 ± 0.2
CQ/TTMSS	3.0	40	55.7 ± 0.6	3.2 ± 0.3
CQ/TTMSS	3.0	120	Comparable to control	Not specified

Data sourced from a study on a model dentin adhesive.<sup>[1]</sup> EDMAB (ethyl-4-(dimethylamino) benzoate) is a conventional amine co-initiator.

## Experimental Protocol: Photopolymerization of a Methacrylate-Based Resin

This protocol is based on the methodology for evaluating TTMSS as a co-initiator in a model dental adhesive.<sup>[1]</sup>

#### Materials:

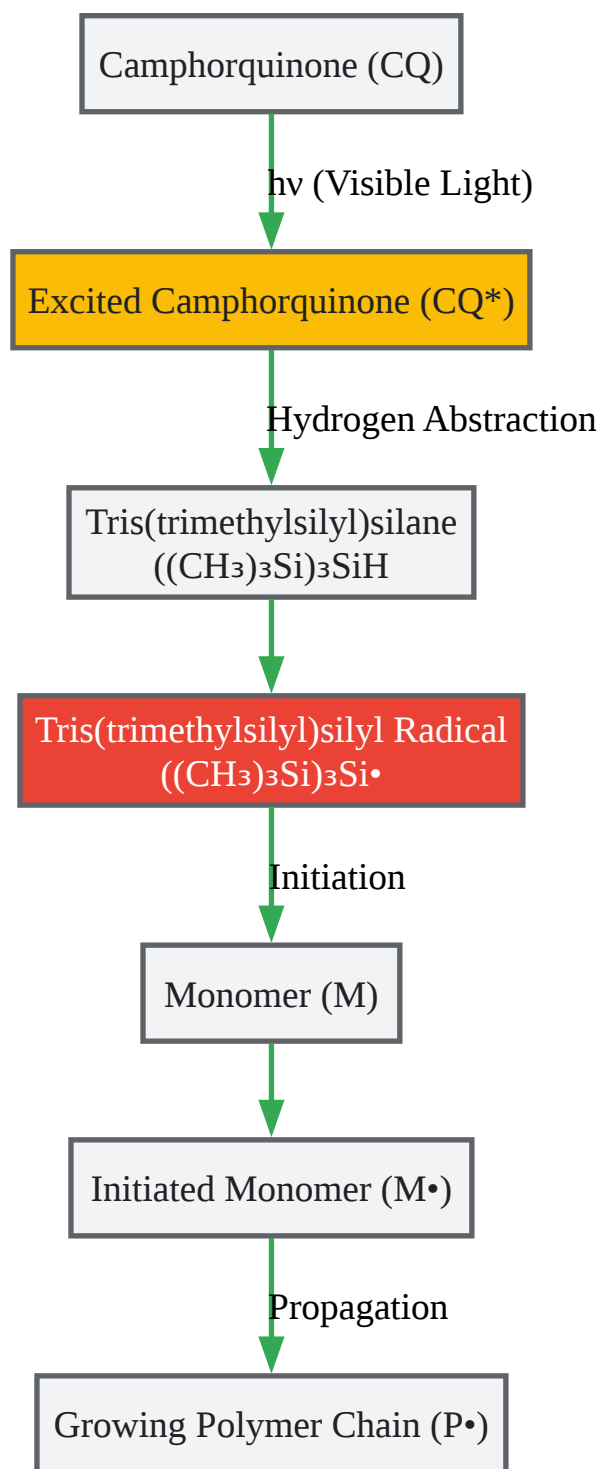
- 2-hydroxyethyl methacrylate (HEMA)
- Bisphenol A glycidyl dimethacrylate (BisGMA)
- Camphorquinone (CQ)
- **Tris(trimethylsilyl)silane (TTMSS)**
- Inert solvent (optional, if needed to dissolve components)
- Visible light curing unit (e.g., LED,  $\lambda \approx 470$  nm)
- Molds for sample preparation (e.g., glass tubing)

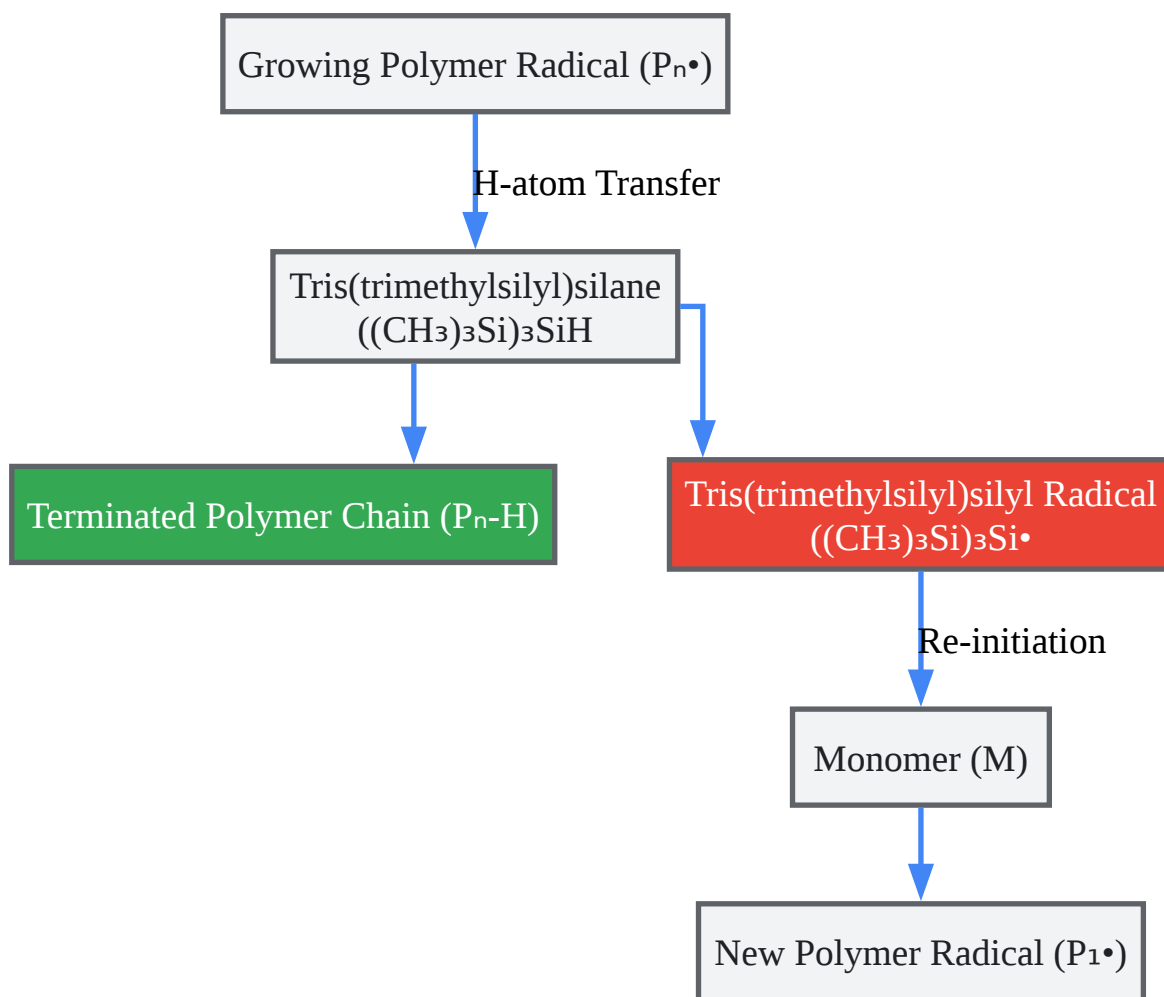
#### Procedure:

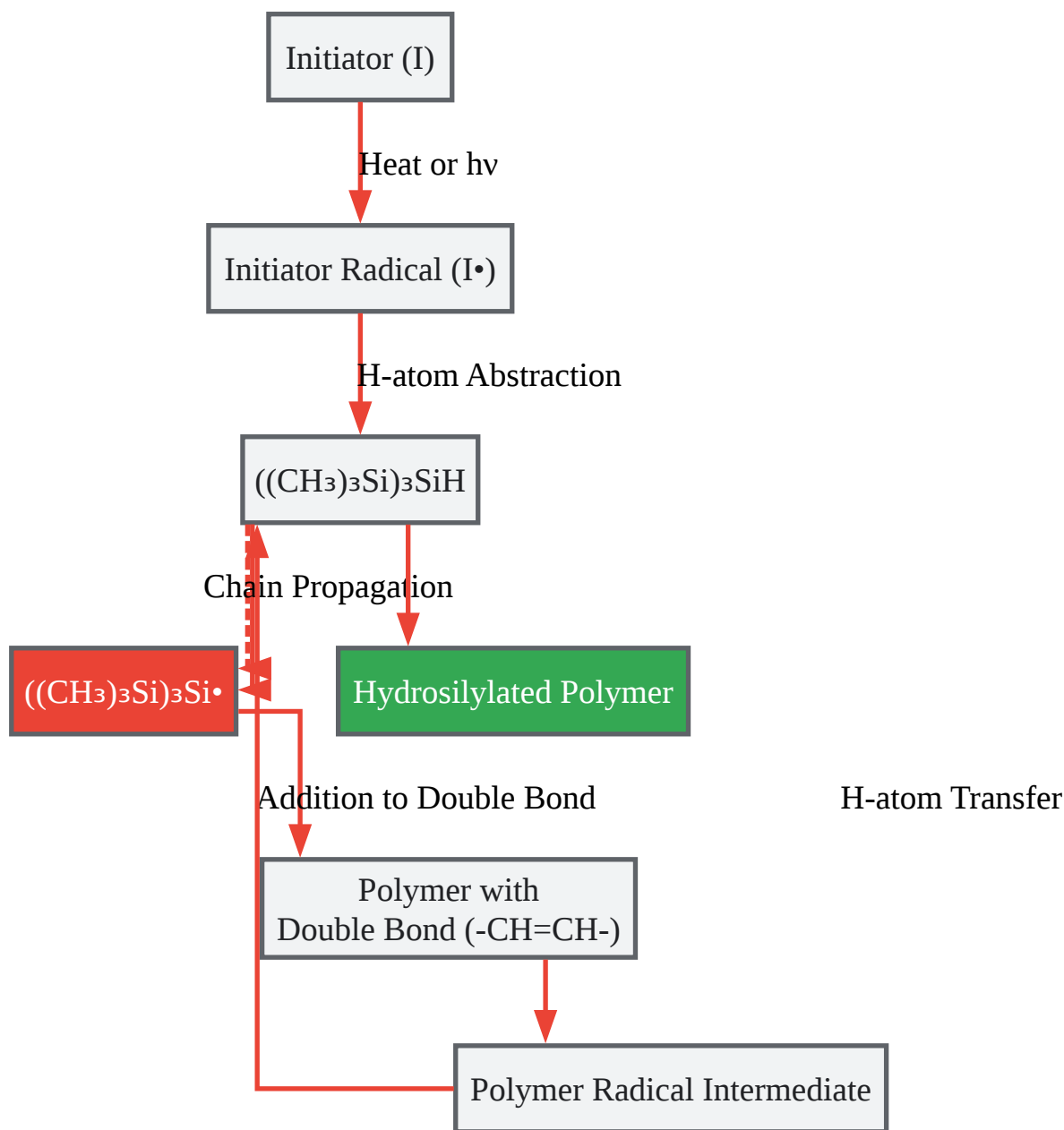
- Resin Formulation:
  - Prepare a monomer mixture of HEMA and BisGMA at the desired weight ratio (e.g., 45/55 w/w).
  - Dissolve the photosensitizer, camphorquinone, in the monomer mixture to a final concentration of 0.5 wt%.
  - Add the desired concentration of the co-initiator, TTMSS (e.g., 0.5-3.0 wt%), to the monomer/CQ mixture.
  - Ensure complete dissolution and homogeneity by stirring the mixture overnight in the dark at room temperature.
- Sample Preparation and Curing:
  - Inject the formulated resin into a mold of defined dimensions.
  - Place the sample under the visible light curing unit.

- Irradiate the sample for a specified duration (e.g., 40 seconds or 120 seconds) at a controlled light intensity.
- Analysis:
  - The degree of conversion of the methacrylate C=C double bonds can be determined using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the absorbance of the methacrylate C=C peak (around  $1637\text{ cm}^{-1}$ ) relative to an internal standard peak (e.g., the phenyl C=C peak at  $1608\text{ cm}^{-1}$ ).

## Photoinitiation Mechanism with TTMSS







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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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